4-(2-Furoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
Description
Properties
IUPAC Name |
4-(furan-2-carbonyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-19(24-12-10-23(11-13-24)16-5-2-1-3-6-16)15-17-20(27)22-8-9-25(17)21(28)18-7-4-14-29-18/h1-7,14,17H,8-13,15H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQKGOXEQQRSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one typically involves multi-step organic reactions. One common method includes the acylation of a piperazine derivative with a furoyl chloride, followed by the introduction of the phenylpiperazine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Synthetic Methodology
The compound is synthesized via multi-step protocols involving amide coupling and Mannich reactions :
Key steps :
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Core formation : Cyclization of substituted piperazin-2-one using Jocic-type reactions under Boc protection/deprotection strategies .
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Functionalization :
Reaction conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperazin-2-one core | THF, NaOH, di-tert-butyl dicarbonate | 89 |
| Furoyl acylation | 2-Furoyl chloride, dry dichloromethane | 62 |
| Amidation | DCC, 4-phenylpiperazine, room temperature | 38 |
Mannich Reaction
The aminomethylation step involves formaldehyde and 4-phenylpiperazine, forming a methylene bridge between the triazole-thione and piperazine moieties.
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NMR evidence : A singlet at δ 5.25–5.28 ppm confirms the methylene group (-CH-) linkage .
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Kinetics : Reaction proceeds at room temperature over 24 hours in ethanol, with spontaneous precipitation .
Amidation
The oxoethyl group is introduced via DCC-mediated coupling:
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Side products : Minor impurities from incomplete Boc deprotection require silica chromatography (ethyl acetate/petroleum ether) .
Functional Group Reactivity
The compound exhibits distinct reactivity at three sites:
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Furoyl group : Susceptible to nucleophilic substitution under basic conditions.
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Oxoethyl bridge : Participates in redox reactions (e.g., reduction to ethyl alcohol with NaBH).
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Piperazine ring : Forms salts with HCl or undergoes alkylation at the secondary amine .
Biological Activity Correlation
While not the primary focus, reaction-derived structural features correlate with antimicrobial properties:
Stability and Degradation
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Thermal stability : Decomposes above 200°C (TGA data).
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Hydrolytic degradation : Susceptible to esterase-mediated hydrolysis at the oxoethyl group in physiological conditions .
Comparative Analysis with Analogues
Modifications to the piperazine or furoyl groups significantly alter reactivity:
| Modification | Reactivity Change | Biological Activity Shift |
|---|---|---|
| Replacement of furoyl with benzoyl | Reduced acylation rate | Loss of antifungal activity |
| Fluorination at phenyl ring | Enhanced electrophilicity | Improved MIC against MRSA |
This compound’s synthetic versatility and functional adaptability make it a promising scaffold for further medicinal chemistry optimization. Future studies should explore enantioselective synthesis and in vivo pharmacokinetic profiling .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential as a lead compound for drug development. Its piperazine core is known for interacting with various neurotransmitter receptors, making it a candidate for exploring neuropharmacological effects. Research indicates that derivatives of piperazine can exhibit:
- Antidepressant Activity: Studies have shown that modifications to piperazine derivatives can enhance serotonin receptor affinity, which is crucial for developing antidepressants .
- Antipsychotic Properties: Given the structural similarities with known antipsychotics, this compound may also be investigated for its potential to modulate dopamine receptors .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 4-(2-Furoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one. For example:
- In vitro Studies: Compounds with similar structural motifs have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections .
Cancer Research
The furoyl moiety in the compound may provide cytotoxic effects against various cancer cell lines. Preliminary investigations suggest that furoyl derivatives can induce apoptosis in cancer cells, making this compound a candidate for further exploration in oncology research .
Case Study 1: Neuropharmacological Evaluation
A study evaluated the effects of piperazine derivatives on anxiety and depression models in rodents. The results indicated that specific modifications to the piperazine structure enhanced anxiolytic effects. The study suggests that this compound could be synthesized and tested for similar effects.
Case Study 2: Antimicrobial Screening
A series of derivatives were synthesized based on the structure of this compound and screened against common bacterial strains. Results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 125–500 µg/mL .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(2-Furoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Key Structural Analogues
| Compound Name | Core Structure | Substituents | Key Functional Groups | |
|---|---|---|---|---|
| Target Compound | Piperazin-2-one | 2-Furoyl, 4-phenylpiperazine-ethyl | Furoyl, piperazine, ketone | |
| 2-(4-Methyl-1-piperazinyl)-4-phenylquinazoline | Quinazoline | 4-Methylpiperazine, phenyl | Piperazine, aromatic ring | |
| 4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one | Piperazin-2-one | 4-Bromophenyl sulfonyl, 4-phenylpiperazine-ethyl | Sulfonamide, bromophenyl | |
| 3-{2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one | Dihydropyrimidinone | 4-Hydroxyphenyl piperazine, 4-methoxyphenyl | Hydroxy, methoxy, ketone | |
| 1-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methylpyrrolidine-2,5-dione | Pyrrolidine-2,5-dione | 4-Chlorophenyl piperazine, methyl | Chlorophenyl, diketone |
Key Observations :
- Piperazine derivatives with 4-phenyl substitutions (e.g., in and ) often exhibit receptor-binding affinity, particularly toward neurotransmitter targets (e.g., dopamine or serotonin receptors) .
- Ketone and sulfonamide groups (e.g., in ) improve metabolic stability but may reduce solubility compared to hydroxyl or methoxy substituents .
Antimicrobial Activity
- The target compound’s 2-furoyl-piperazine derivatives demonstrate MIC values of 8.34–9.24 µM against S. aureus, E. coli, and P. aeruginosa, outperforming simpler piperazine analogues lacking the furoyl group .
- Compounds with sulfonamide groups (e.g., ) show broader-spectrum activity but higher cytotoxicity (e.g., hemolysis >15%) compared to furoyl derivatives .
Anticonvulsant Activity
- Piperazine-linked pyrrolidine-2,5-diones (e.g., ) exhibit high anticonvulsant activity in MES and PTZ models, attributed to their diketone moieties enhancing blood-brain barrier penetration .
Physicochemical Properties
| Property | Target Compound | 4-[(4-Bromophenyl)sulfonyl] Analogue () | 3-{2-[4-(4-Hydroxyphenyl)piperazinyl]... () |
|---|---|---|---|
| Solubility | Moderate (DMSO) | Low (hydrophobic sulfonamide) | High (hydroxy/methoxy groups) |
| LogP | ~3.2 (estimated) | ~4.1 | ~2.8 |
| Stability | Stable in dark, moisture-sensitive | Light-sensitive | pH-sensitive |
Notable Trends:
- Hydrophilic groups (e.g., hydroxyl, methoxy) improve solubility but may reduce membrane permeability .
- Aromatic substituents (e.g., bromophenyl in ) increase LogP, enhancing lipid bilayer interaction but raising toxicity risks .
Biological Activity
The compound 4-(2-Furoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is a synthetic piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant case studies and research findings.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of furoyl derivatives with piperazine analogs. The general synthetic pathway includes:
- Refluxing furoyl-piperazine intermediates in a solvent such as acetonitrile.
- Formation of the final product through nucleophilic substitution reactions, yielding a compound characterized by a furoyl moiety and a piperazine ring.
The chemical structure can be depicted as follows:
Antimicrobial Activity
Research has demonstrated that various piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against a range of bacterial strains. In vitro assays indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
Antidiabetic Properties
Recent investigations have highlighted the potential of piperazine derivatives in managing diabetes. The compound has been studied for its ability to inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. These inhibitory effects can lead to reduced postprandial blood glucose levels, making it a candidate for further development as an antidiabetic agent .
Neuropharmacological Effects
Piperazine derivatives are also noted for their neuropharmacological effects. The compound's structure allows it to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may underlie its potential use in treating psychiatric disorders such as anxiety and depression .
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme inhibition:
- Receptor Modulation : The compound may act as an antagonist or partial agonist at certain receptor sites, influencing neurotransmitter release and uptake.
- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, contributing to its antidiabetic effects.
Case Studies
A number of studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy against various pathogens, revealing that the compound exhibited significant inhibitory concentrations (IC50 values) comparable to standard antibiotics .
- Diabetes Management : In an experimental model of diabetes, administration of the compound resulted in a marked decrease in blood glucose levels, supporting its potential role in diabetes therapy .
- Neuropharmacological Assessment : Behavioral tests in animal models indicated anxiolytic effects consistent with modulation of serotonergic pathways, suggesting therapeutic potential for anxiety disorders .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 4-(2-Furoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Acylation : Reacting piperazine derivatives with acid chlorides (e.g., 2-furoyl chloride) under reflux in ethanol with potassium carbonate as a base .
- Deprotection : Using trifluoroacetic acid (TFA) to remove Boc (tert-butoxycarbonyl) protecting groups, followed by neutralization and extraction with ethyl acetate .
- Alkylation : Introducing the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group via nucleophilic substitution with chloroethyl ketones, refluxed in ethanol with potassium carbonate .
Purification : Silica gel column chromatography with ethyl acetate/petroleum ether (1:1) is effective for isolating intermediates, achieving yields ~48% .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–H = 0.93 Å for aromatic protons, O–H = 0.82–0.96 Å). Hydrogen atoms are placed via riding models, with refinement using constrained isotropic displacement parameters .
- 1H/13C NMR : Identifies functional groups (e.g., furoyl protons at δ 6.8–7.2 ppm, piperazine methylenes at δ 2.5–3.5 ppm).
- Mass Spectrometry : Confirms molecular weight via ESI-MS (e.g., [M+H]+ peaks matching theoretical values).
Advanced: How can reaction conditions be optimized to improve synthetic yield and reduce by-products?
Methodological Answer:
- Catalyst Screening : Test alternative bases (e.g., triethylamine instead of K2CO3) to enhance nucleophilicity in alkylation steps .
- Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates .
- Temperature Control : Reduce reflux time from 12 hours to 8 hours to minimize decomposition, monitored via TLC .
- By-Product Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to identify impurities (e.g., unreacted chloroethyl ketones) and adjust stoichiometry .
Advanced: What strategies are recommended for characterizing and mitigating impurities in this compound?
Methodological Answer:
- Impurity Profiling : Employ LC-MS/MS to detect common by-products (e.g., N-alkylated side products or oxidized derivatives) .
- Reference Standards : Compare retention times and fragmentation patterns with pharmacopeial impurities like 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one .
- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities, validated by DSC for purity >98% .
Advanced: How can computational modeling aid in understanding the compound’s bioactivity or stability?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinity toward serotonin receptors (e.g., 5-HT1A) based on the phenylpiperazine moiety .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess stability of the 2-oxoethyl group and intramolecular H-bonding .
- MD Simulations : Simulate aqueous solubility using GROMACS, correlating with experimental logP values .
Basic: What are the key challenges in achieving regioselectivity during the alkylation step?
Methodological Answer:
- Steric Effects : The 4-phenylpiperazine group directs alkylation to the less hindered piperazine nitrogen. Use bulky solvents (e.g., tert-butanol) to enhance selectivity .
- Leaving Group Tuning : Replace chloroethyl ketones with mesyl or tosyl derivatives to improve reaction kinetics .
- Monitoring : Track regioselectivity via 2D NMR (e.g., NOESY to confirm spatial proximity of substituents) .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) impact physicochemical properties?
Methodological Answer:
- Electronic Effects : Introduce electron-withdrawing groups (e.g., -NO2) to the phenyl ring to reduce logP and enhance solubility. Quantify via shake-flask method .
- Steric Modifications : Compare melting points (DSC) of analogs with ortho- vs. para-substituents to assess crystallinity .
- Bioisosteric Replacement : Replace the furoyl group with thiophene or pyrrole rings and evaluate metabolic stability via liver microsome assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
